5-bromo-2-(1H-imidazol-2-yl)pyridine
Overview
Description
5-bromo-2-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both a bromine atom and an imidazole ring attached to a pyridine ring
Mechanism of Action
Target of Action
5-Bromo-2-(1H-imidazol-2-yl)pyridine is a heterocyclic compound that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It has been found to be an effective catalyst in the cui-catalyzed hydroxylation of aryl bromides . This suggests that it may interact with its targets through a catalytic mechanism, facilitating chemical transformations.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it is likely that this compound interacts with multiple pathways.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(1H-imidazol-2-yl)pyridine has been found to be an effective catalyst in the CuI-catalyzed hydroxylation of aryl bromides . This suggests that it may interact with its targets through a catalytic mechanism, facilitating chemical transformations .
Molecular Mechanism
The molecular mechanism of action of this compound is also not well understood at this time. It is suggested that it may interact with its targets through a catalytic mechanism, facilitating chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1H-imidazol-2-yl)pyridine typically involves the bromination of 2-(1H-imidazol-2-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the 5-position of the pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(1H-imidazol-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-(1H-imidazol-2-yl)pyridine derivative.
Scientific Research Applications
5-bromo-2-(1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(1H-imidazol-1-yl)pyrimidine
- 2-(1H-imidazol-2-yl)pyridine
- 5-chloro-2-(1H-imidazol-2-yl)pyridine
Uniqueness
5-bromo-2-(1H-imidazol-2-yl)pyridine is unique due to the presence of both a bromine atom and an imidazole ring, which confer distinct reactivity and binding properties. Compared to its analogs, the bromine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-bromo-2-(1H-imidazol-2-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKHSJCPLPWZKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.